![molecular formula C12H22N2O2 B1391822 Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate CAS No. 1160247-99-3](/img/structure/B1391822.png)
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves studying how the compound can be synthesized from other substances. It includes the reactions used, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
This involves studying the arrangement of atoms in the molecule and the bonds between them. Techniques used might include X-ray crystallography and various types of spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
- Design, Synthesis, and Bioevaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives
- Scientific Field: Medicinal Chemistry .
- Application Summary: These derivatives were designed and synthesized as colchicine-binding site inhibitors . They have shown potent anticancer activities .
- Methods of Application: The compounds were tested against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Tubulin polymerization experiments were conducted, and cell cycle studies and cell apoptosis analyses were performed .
- Results: Most of the target compounds displayed moderate to excellent antitumor activities. One compound, referred to as 10t, exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Safety And Hazards
This involves studying any risks associated with the compound. It includes its toxicity, any precautions that need to be taken when handling it, and how to respond to spills or other accidents.
Future Directions
This involves predicting or suggesting areas for future research. It could include potential applications of the compound, modifications that could be made to it, or new reactions it could be used in.
properties
IUPAC Name |
tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-10-9(8-14)4-6-13-10/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVINVTWMFWHTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



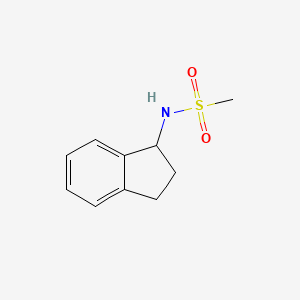
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
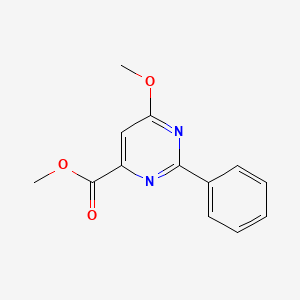
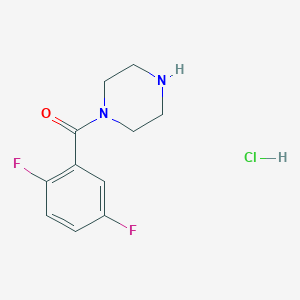
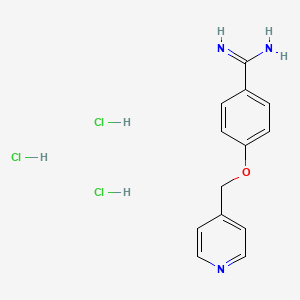
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)
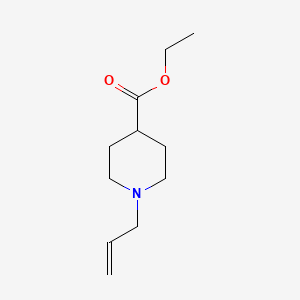
![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)
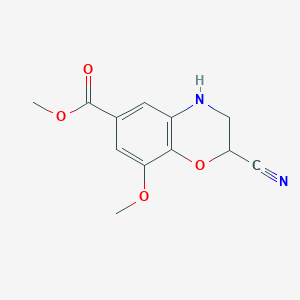

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)